molecular formula C9H12N6 B3015251 2-methyl-3-N-(2H-tetrazol-5-ylmethyl)benzene-1,3-diamine CAS No. 1341643-44-4

2-methyl-3-N-(2H-tetrazol-5-ylmethyl)benzene-1,3-diamine

Cat. No. B3015251
CAS RN: 1341643-44-4
M. Wt: 204.237
InChI Key: JAUPUYPLBZMVEX-UHFFFAOYSA-N
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Description

The compound is a derivative of benzene-1,3-diamine, also known as m-Phenylenediamine . This is an organic compound with the formula C6H4(NH2)2, and it is an isomer of o-phenylenediamine and p-phenylenediamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by elemental analysis, IR, 1HNMR, 13CNMR and mass spectroscopic analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For m-Phenylenediamine, it is a colourless solid that appears as needles, but turns red or purple on exposure to air due to formation of oxidation products .

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

Tetrazoles, due to their similarity to carboxylic acids and their ability to act as bioisosteres, have found extensive use in drug discovery . They are incorporated into molecules that exhibit a range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive effects . The compound could potentially be used in the synthesis of new pharmacological agents, leveraging its tetrazole moiety for enhanced drug properties such as increased lipid solubility, which aids in cell membrane penetration.

Organic Synthesis and Catalysis

The 1,2,3-triazole core, which shares structural features with the compound of interest, is often used in click chemistry applications, a popular approach in organic synthesis . This methodology can lead to the creation of diverse compounds with potential catalytic activities. The tetrazole group in the compound could also be utilized in the development of novel catalysts, possibly enhancing reactions such as hydrogenation processes in microcapillary reactors .

Polymer Chemistry

Tetrazoles and triazoles are known to be used in polymer chemistry due to their high chemical stability and aromatic character . The compound could be employed in the design of new polymers with specific properties, such as increased thermal stability or novel electronic characteristics, which could be beneficial in materials science.

Supramolecular Chemistry

The strong dipole moment and hydrogen bonding ability of 1,2,3-triazoles make them suitable for applications in supramolecular chemistry . The compound being analyzed could be used to create complex structures through non-covalent interactions, which could have implications in the development of new materials or nanotechnology applications.

Fluorescent Imaging and Chemical Biology

1,2,3-Triazoles have been used in fluorescent imaging and chemical biology due to their ability to be conjugated with various biomolecules . The compound , with its tetrazole and diamine functionalities, could be modified to serve as a fluorescent probe or a tagging agent for biological studies, aiding in the visualization of cellular processes.

Material Science and Environmental Applications

The tetrazole moiety is known for its electron-donating and electron-withdrawing properties, which can be advantageous in material science, particularly in the development of electronic devices . Additionally, the compound could be explored for environmental applications, such as the development of coatings for microreactors that can address waste reduction in fine organic synthesis .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For m-Phenylenediamine, it has several hazard statements including H301, H311, H317, H319, H331, H341, H410 .

properties

IUPAC Name

2-methyl-3-N-(2H-tetrazol-5-ylmethyl)benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-6-7(10)3-2-4-8(6)11-5-9-12-14-15-13-9/h2-4,11H,5,10H2,1H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPUYPLBZMVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCC2=NNN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-N-(1H-1,2,3,4-tetrazol-5-ylmethyl)benzene-1,3-diamine

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